molecular formula C16H18O6 B013757 2-Naphthyl alpha-D-glucopyranoside CAS No. 25320-79-0

2-Naphthyl alpha-D-glucopyranoside

Cat. No. B013757
CAS RN: 25320-79-0
M. Wt: 306.31 g/mol
InChI Key: MWHKPYATGMFFPI-LJIZCISZSA-N
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Description

Synthesis Analysis

Research on related glucopyranosides highlights innovative methods for their synthesis. For instance, the study by Takeuchi et al. (1997) demonstrates the stereoselective synthesis of various 2-deoxy-α-D-glucopyranosides using catalytic glycosylation processes, which might offer parallels for synthesizing 2-Naphthyl alpha-D-glucopyranoside (Takeuchi, Higuchi, & Mukaiyama, 1997).

Molecular Structure Analysis

The molecular structure of glucopyranosides, including potential derivatives like 2-Naphthyl alpha-D-glucopyranoside, is critical for understanding their chemical behavior and applications. Trofimov et al. (2006) explored the structure of a glucopyranoside derivative through NMR, IR, MS, and X-ray analysis, revealing insights into the stereochemical structure both in solution and in crystals (Trofimov et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving glucopyranosides can be highly specific and yield products with unique properties. Liao et al. (2002) designed a fluorescent probe for glucopyranoside, demonstrating the compound's ability to form quadruple hydrogen-bonding complexes with significant implications for its reactivity and potential applications in sensing and detection (Liao et al., 2002).

Physical Properties Analysis

The physical properties of glucopyranosides, such as solubility, melting point, and crystalline structure, are essential for their practical application. Jeffrey, Yeon, and Abola (1987) studied the crystal structures of octyl alpha-D-glucopyranoside, providing valuable information on the bilayer head-to-head molecular packing and alkyl chain interdigitation, which could be relevant for understanding the physical properties of 2-Naphthyl alpha-D-glucopyranoside (Jeffrey, Yeon, & Abola, 1987).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, define the applications and handling of glucopyranosides. Duroux et al. (1998) provided insights into the metabolism of naphthoquinone glucopyranosides, which may share some chemical properties with 2-Naphthyl alpha-D-glucopyranoside, particularly regarding their role in biological systems and potential enzymatic reactions (Duroux et al., 1998).

Scientific Research Applications

  • Enzymatic Studies : 2-Naphthyl alpha-D-glucopyranoside serves as a substrate for specific enzymes. For example, in a study by Yoshida et al. (1966), it was used to investigate the hydrolysis of Aryl β-D-Glucofuranoside by almond emulsin β-glucosidase (Kazuo. Yoshida et al., 1966). Additionally, Bruni et al. (1969) studied acid α-D-glucosidase from cattle liver using similar glycosides, highlighting their role in understanding enzyme kinetics and function (C. Bruni et al., 1969).

  • Asymmetric Synthesis and Chiral Auxiliary : In the field of asymmetric synthesis, naphthyl glycosides like 2-Naphthyl alpha-D-glucopyranoside have been utilized for their chiral properties. Chiappe et al. (1997) demonstrated the use of Naphthyl 3,4,6-tri-O-methyl-α-D-glucopyranoside in an asymmetric Michael addition, showcasing the potential of naphthyl glycosides in stereoselective organic synthesis (C. Chiappe et al., 1997).

  • Medicinal Chemistry and Antiviral Research : Piacente et al. (2001) identified Naphthopyranone glycosides from Paepalanthus microphyllus, closely related to naphthyl glucosides, exhibiting potential anti-HIV activity, indicating the significance of naphthyl glycosides in medicinal chemistry and antiviral research (S. Piacente et al., 2001).

  • Synthetic Chemistry Applications : Borbás et al. (2002) explored the synthesis of 6-O-(2-naphthyl)methyl ethers from dioxane-type (2-naphthyl)methylene acetals of glycosides. This study demonstrates the versatility of naphthyl glycosides in synthetic chemistry, particularly in the regioselective construction of glycosides (A. Borbás et al., 2002).

  • Biochemical Assays : Simões-Pires et al. (2009) developed a Thin Layer Chromatography (TLC) bioautographic method for detecting alpha- and beta-glucosidase inhibitors in plant extracts using glycosides similar to 2-Naphthyl alpha-D-glucopyranoside. This indicates its utility in biochemical assays and potential therapeutic applications (C. Simões-Pires et al., 2009).

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHKPYATGMFFPI-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948165
Record name Naphthalen-2-yl hexopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl alpha-D-glucopyranoside

CAS RN

25320-79-0
Record name 2-Naphthalenyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25320-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthylglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025320790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalen-2-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthyl α-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WB Hollow - 1971 - digitalcommons.cwu.edu
A histochemical study of the digestive enzymes of Brachycentrus occidentalis Banks showed that the insect contains the enzymes necessary to utilize the major foods, viz., …
Number of citations: 0 digitalcommons.cwu.edu
D Bertino-Grimaldi, MN Medeiros… - …, 2013 - springerplus.springeropen.com
Cockroaches are omnivorous animals that can incorporate in their diets food of different composition, including lignocellulosic materials. Digestion of these compounds is achieved by …
Number of citations: 62 springerplus.springeropen.com
R Howden - 1984 - search.proquest.com
The isolation of the pneumococcus (Streptococcus pneumoniae) was improved, and gave large mucoid colonies, when incubated in an anaerobic environment containing extra CO2. …
NT Taib - 1976 - search.proquest.com
… The test utilises 6-bromo-2-naphthyl alpha-D-glucopyranoside as substrate and was applied here to all regions of the alimentary canal, The results of all tests were negative (Table 4). …
NP Molipane - 1999 - core.ac.uk
Acid Mine Drainage (AMD) is one of the most serious environmental problems facing the coal and metal mining industries. It is directly responsible for mineralization of the receiving …
Number of citations: 1 core.ac.uk
W Sheldon, E Tempany - Gut, 1966 - ncbi.nlm.nih.gov
… estimated by the MTT method (Thomas and Pearse, 1961); /glycero-phosphatase by the method of Wachstein (1955); aD-glucosidase (6-bromo-2-naphthyl-alphaD-glucopyranoside …
MAA Maiga - 2014 - bibliosante.ml
Le travail a porté sur l'étude phytochimique et les activités Inhibition de l'Alpha D glucosidase et antioxydantede six (6) plantes dans le traitement traditionnel du diabète à savoir le …
Number of citations: 2 bibliosante.ml

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